tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13800457
InChI: InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC2C1CN2
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

CAS No.:

Cat. No.: VC13800457

Molecular Formula: C10H18N2O2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate -

Specification

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
IUPAC Name tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1
Standard InChI Key WFUBKOZDTGFCJO-HTQZYQBOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CN2
SMILES CC(C)(C)OC(=O)N1CCC2C1CN2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C1CN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a bicyclo[3.2.0]heptane system, a seven-membered ring system comprising two fused rings: a five-membered ring and a four-membered ring. The nitrogen atoms at positions 2 and 6 introduce basicity and reactivity, while the tert-butyl carboxylate group at position 2 acts as a protective moiety for the secondary amine . The stereochemistry at the 1R and 5R positions imposes a specific three-dimensional conformation, critical for its interactions in asymmetric synthesis.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H18N2O2\text{C}_{10}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight198.26 g/mol
IUPAC Nametert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
CAS Registry Number370880-27-6
SMILES NotationCC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CN2

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ\delta 1.4 ppm, singlet) and the bicyclic protons (δ\delta 3.0–4.0 ppm, multiplet). Mass spectrometry (MS) typically shows a molecular ion peak at m/z 198.26, consistent with its molecular weight . High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile-water gradients are employed to assess purity, with retention times varying by mobile phase composition .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate typically begins with the cyclization of a diamine precursor. A common approach involves:

  • Ring-Closing Metathesis: A diene precursor undergoes Grubbs-catalyzed metathesis to form the bicyclic framework .

  • Boc Protection: The secondary amine at position 2 is protected with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like triethylamine .

  • Chiral Resolution: Chiral chromatography or enzymatic resolution ensures the desired (1R,5R) stereochemistry .

Table 2: Key Synthetic Challenges

ChallengeResolutionSource
Stereochemical ControlUse of chiral auxiliaries or catalysts
Ring Strain in Bicyclic SystemOptimized reaction temperatures and catalysts

Applications in Pharmaceutical Research

Building Block for Heterocycles

The compound’s rigid bicyclic structure makes it a versatile precursor for nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which are prevalent in drug candidates . For example, it has been used in the synthesis of protease inhibitors and kinase modulators, where the stereochemistry enhances target binding affinity .

Role in Asymmetric Synthesis

The (1R,5R) configuration enables enantioselective transformations, particularly in palladium-catalyzed cross-couplings and organocatalytic reactions. A 2024 study highlighted its use in synthesizing a chiral β-amino alcohol derivative with 98% enantiomeric excess (ee) .

Analytical and Purification Methods

Chromatographic Techniques

Reverse-phase HPLC with UV detection at 254 nm is standard for purity analysis. Preparative HPLC using gradients of 5–95% acetonitrile in water (0.1% trifluoroacetic acid) achieves >99% purity for research applications .

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups, including the carbonyl stretch (ν\nu 1700 cm1^{-1}) of the Boc group and N-H bends (ν\nu 3300 cm1^{-1}) .

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